methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a chemical compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and neurodegenerative diseases. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of Methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further research is needed to optimize its therapeutic potential and to develop more efficient synthesis methods.
Scientific Research Applications
Methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been used in the development of new cancer drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-24-15-8-5-13(6-9-15)20-12(2)18(19(22)23-3)16-11-14(21)7-10-17(16)20/h5-11,21H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHGGKMWEJJBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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